molecular formula C27H22O18 B10799083 Corilagin CAS No. 2088321-44-0

Corilagin

Cat. No.: B10799083
CAS No.: 2088321-44-0
M. Wt: 634.5 g/mol
InChI Key: TUSDEZXZIZRFGC-XIGLUPEJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Corilagin can be extracted from plants using various methods. One green extraction and purification process involves using an aqueous ionic liquid coupled with preparative high-performance liquid chromatography (prep-HPLC) and precipitation. The optimum extraction process involves mixing Phyllanthus tenellus Roxb. with 0.4 M [BMIm]Br at a liquid–solid ratio of 10:1 and dispersing the mixture by ultrasonication at 50°C for 15 minutes. Macroporous resin D101 and prep-HPLC are employed for [BMIm]Br removal and this compound separation to yield this compound of 86.49% purity. Further purification by water precipitation achieves 99.12% purity .

Industrial Production Methods: Industrial production methods for this compound typically involve hot extraction and partitioning, followed by repeated column chromatography using silica, Diaion HP-20, and prep-HPLC. The structure of the isolated molecule is verified using LC-MS/MS and NMR data .

Chemical Reactions Analysis

Types of Reactions: Corilagin undergoes various chemical reactions, including oxidation, reduction, and substitution. It has shown inhibitory activity against the growth of numerous cancer cells by prompting cell cycle arrest at the G2/M phase and augmented apoptosis. This compound-induced apoptosis and autophagic cell death depend on the production of intracellular reactive oxygen species .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include dimethyl sulfoxide, methyl alcohol, acetone, and ethyl alcohol. The reactions are typically carried out under controlled conditions to ensure the stability and efficacy of the compound .

Major Products Formed: The major products formed from the reactions involving this compound include various derivatives that exhibit enhanced biological activities. For example, this compound functionalized decellularized extracellular matrix has been used as artificial blood vessels with improved endothelialization and anti-inflammation properties .

Scientific Research Applications

Corilagin has a wide range of scientific research applications, including:

Mechanism of Action

Corilagin exerts its effects through various molecular targets and pathways. It blocks the activation of both the canonical Smad and non-canonical extracellular-signal-regulated kinase/Akt (protein kinase B) pathways. The potential apoptotic action of this compound is mediated by altered expression of procaspase-3, procaspase-8, procaspase-9, poly (ADP ribose) polymerase, and Bcl-2 Bax . Additionally, this compound inhibits the TGF-β1-dependent epithelial-mesenchymal transition and has been shown to attenuate fibrogenesis in a mouse model .

Comparison with Similar Compounds

Corilagin is unique among ellagitannins due to its broad-spectrum biological activities. Similar compounds include:

    Ellagic Acid: Another ellagitannin with antioxidant and anticancer properties.

    Punicalagin: Found in pomegranate, punicalagin exhibits similar antioxidant and anti-inflammatory properties.

    Chebulagic Acid: An ellagitannin with hepatoprotective and anti-inflammatory activities.

Properties

IUPAC Name

[(1S,19R,21S,22R,23R)-6,7,8,11,12,13,22,23-octahydroxy-3,16-dioxo-2,17,20-trioxatetracyclo[17.3.1.04,9.010,15]tricosa-4,6,8,10,12,14-hexaen-21-yl] 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22O18/c28-9-1-6(2-10(29)16(9)32)24(39)45-27-22(38)23-19(35)13(43-27)5-42-25(40)7-3-11(30)17(33)20(36)14(7)15-8(26(41)44-23)4-12(31)18(34)21(15)37/h1-4,13,19,22-23,27-38H,5H2/t13-,19-,22-,23+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSDEZXZIZRFGC-XIGLUPEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301104707
Record name β-D-Glucopyranose, cyclic 3,6-(4,4′,5,5′,6,6′-hexahydroxy[1,1′-biphenyl]-2,2′-dicarboxylate) 1-(3,4,5-trihydroxybenzoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301104707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

634.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2088321-44-0, 23094-69-1
Record name β-D-Glucopyranose, cyclic 3,6-(4,4′,5,5′,6,6′-hexahydroxy[1,1′-biphenyl]-2,2′-dicarboxylate) 1-(3,4,5-trihydroxybenzoate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2088321-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-D-Glucopyranose, cyclic 3,6-(4,4′,5,5′,6,6′-hexahydroxy[1,1′-biphenyl]-2,2′-dicarboxylate) 1-(3,4,5-trihydroxybenzoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301104707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Corilagin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031457
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.